
Dimethyl cyclopenta-1,3-dien-1-ylboronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl cyclopenta-1,3-dien-1-ylboronate is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity This compound features a cyclopentadiene ring bonded to a boronate group, with two methyl groups attached to the boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl cyclopenta-1,3-dien-1-ylboronate can be synthesized through several methods. One common approach involves the reaction of cyclopenta-1,3-diene with a boron-containing reagent such as boron trichloride (BCl3) or boron tribromide (BBr3) in the presence of a base like triethylamine. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with methanol to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation or chromatography are employed to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Dimethyl cyclopenta-1,3-dien-1-ylboronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boronate group to a borane or borohydride.
Substitution: The boronate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl or aryl halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Boranes or borohydrides.
Substitution: Various substituted cyclopentadiene derivatives.
Scientific Research Applications
Dimethyl cyclopenta-1,3-dien-1-ylboronate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics.
Mechanism of Action
The mechanism by which dimethyl cyclopenta-1,3-dien-1-ylboronate exerts its effects involves the interaction of the boronate group with various molecular targets. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition. Additionally, the cyclopentadiene ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A precursor to many cyclopentadienyl complexes in organometallic chemistry.
1,3-Cyclopentanedione: An isomeric compound with different reactivity and applications.
Dicyclopentadiene: A dimer of cyclopentadiene used in the production of resins and polymers.
Uniqueness
Dimethyl cyclopenta-1,3-dien-1-ylboronate is unique due to the presence of both a boronate group and a cyclopentadiene ring in its structure. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.
Properties
CAS No. |
36204-63-4 |
|---|---|
Molecular Formula |
C7H11BO2 |
Molecular Weight |
137.97 g/mol |
IUPAC Name |
cyclopenta-1,3-dien-1-yl(dimethoxy)borane |
InChI |
InChI=1S/C7H11BO2/c1-9-8(10-2)7-5-3-4-6-7/h3-5H,6H2,1-2H3 |
InChI Key |
QXYUPMFDQCPNFA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione](/img/structure/B14685907.png)
![1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B14685922.png)
![nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene](/img/structure/B14685926.png)
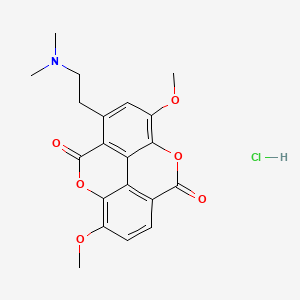
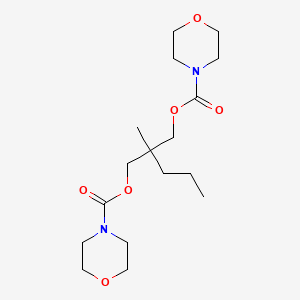
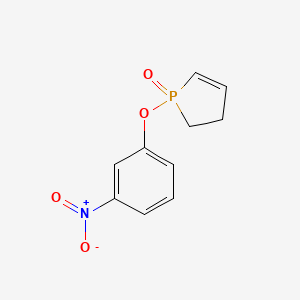
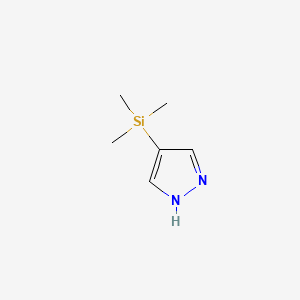
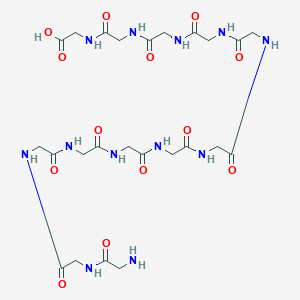
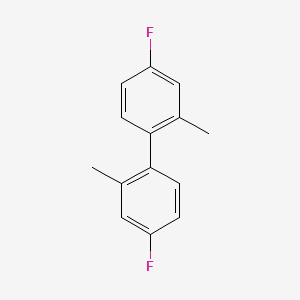
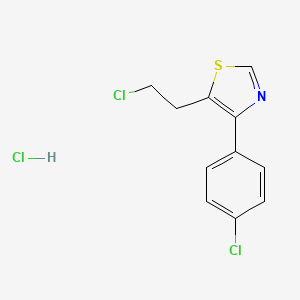
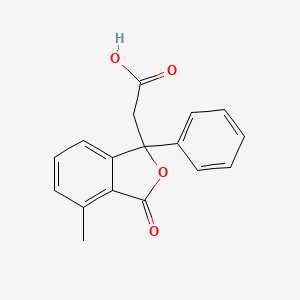
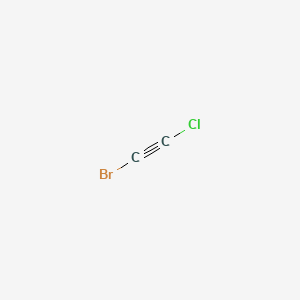
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)

